molecular formula C17H11Cl2N3O2S B5994634 1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5994634
M. Wt: 392.3 g/mol
InChI Key: HUUVGXSRVPSIPT-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorophenyl groups, a hydroxy group, and a sulfanylidenepyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of chlorophenyl groups and the formation of the iminomethyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iminomethyl linkage can be reduced to form amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the iminomethyl linkage may produce primary or secondary amines.

Scientific Research Applications

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
  • 1-(2-Chlorophenyl)-3-(2,3-dichlorophenyl)urea
  • 1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea

Uniqueness

1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one is unique due to its specific structural features, such as the combination of chlorophenyl groups, hydroxy group, and sulfanylidenepyrimidinone core

Properties

IUPAC Name

1-(2-chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2S/c18-10-4-3-5-11(8-10)20-9-12-15(23)21-17(25)22(16(12)24)14-7-2-1-6-13(14)19/h1-9,24H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUVGXSRVPSIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=S)C=NC3=CC(=CC=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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